molecular formula C6H6N2O3S3 B2679246 Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate CAS No. 306980-72-3

Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate

Cat. No. B2679246
CAS RN: 306980-72-3
M. Wt: 250.31
InChI Key: AREMUTNEVAXQIB-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate is a chemical compound with the formula C6H6N2O3S3 and a molecular weight of 250.32 . It is a product offered by several chemical suppliers .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not found in the search results, similar compounds have been used in various chemical reactions .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Studies have explored the synthesis and characterization of derivatives involving thiazole and thioxo groups, highlighting methodologies that could be applicable to synthesizing and studying Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate. For instance, reactions involving amino acids and thioxanthone derivatives have been investigated for their potential to induce protein damage, which might be relevant for understanding the chemical behavior of similar compounds (Zhu, Wang, & Yao, 2006).

Pharmacological Potential

  • Research on quinazolinone-based derivatives, including thioacetate functionalities, has shown potent cytotoxic activity against various cancer cell lines, suggesting that similar structures might hold therapeutic value. The synthesis, characterization, and biological evaluation of such derivatives underscore their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, which are critical targets in cancer therapy (Riadi et al., 2021).

Enzyme Inhibition Studies

  • A study on the synthesis of novel N-arylthiazole-2-amines and Ethyl 2-[aryl(thiazol-2-yl)amino]acetates revealed high inhibition activity towards α-glucosidase and β-glucosidase enzymes. These findings indicate the potential of such compounds in the development of treatments for conditions like diabetes by inhibiting enzymes relevant to disease pathology (Babar et al., 2017).

Molecular Docking and Antimicrobial Agents

  • The synthesis and characterization of new quinazolines as potential antimicrobial agents have been reported, which might reflect the broader applicability of compounds containing thiazole and thioxo functionalities in combating microbial infections. This research highlights the importance of structural variation in enhancing the antimicrobial efficacy of synthesized compounds (Desai, Shihora, & Moradia, 2007).

properties

IUPAC Name

ethyl 2-oxo-2-[(5-sulfanylidene-1,2,4-dithiazol-3-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S3/c1-2-11-4(10)3(9)7-5-8-6(12)14-13-5/h2H2,1H3,(H,7,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREMUTNEVAXQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC(=S)SS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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